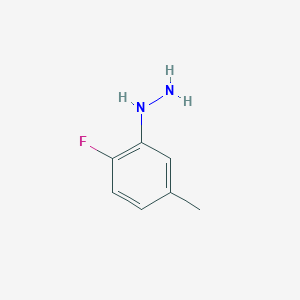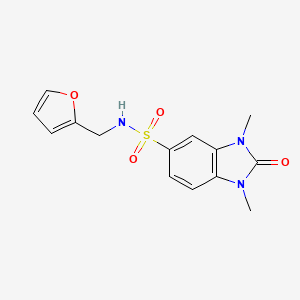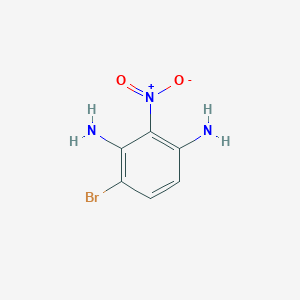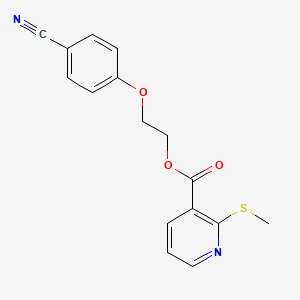
Boc-Cys(stbu)-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-Cys(stbu)-OMe” is a chemical compound with the CAS Number: 109345-33-7 and a molecular weight of 323.48 . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The linear formula of “Boc-Cys(stbu)-OMe” is C13H25NO4S2 . This indicates that the compound contains 13 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms.Physical And Chemical Properties Analysis
“Boc-Cys(stbu)-OMe” has a molecular weight of 323.48 .Wissenschaftliche Forschungsanwendungen
Total Synthesis and Biological Activities
Total Synthesis and Antimicrobial Activity of Marine Origin Cycloheptapeptide A study demonstrates the total synthesis of the proline-rich cyclopolypeptide stylisin 2, which involved the coupling of peptide units that resemble the process involving compounds like Boc-Cys(stbu)-OMe. The synthesized peptide showed potent antimicrobial activity against various pathogens, highlighting the utility of such compounds in developing antimicrobial agents (Dahiya & Gautam, 2010).
Labeling and Imaging Techniques
Labeling Thiols on Proteins, Living Cells, and Tissues Research involving N-(2-Aminoethyl)maleimide-cysteine(StBu) (Mal-Cys) as a medium for converting protein thiols into N-terminal cysteines showcases the application of such chemistry in fluorescent labeling for enhanced imaging. This method allowed for the improved fluorescence imaging of thiols on proteins, membranes, and tissues, emphasizing the role of thiol-reactive compounds in biological imaging and analysis (Yuan et al., 2013).
Material Science and Composite Behavior
Effects of Surface Chemical Treatment on Al-B4C Metal Matrix Composite A study on the effects of surface treatments on the corrosion behavior of Al-B4C metal matrix composites in boric acid solutions provides insight into the importance of chemical modifications at surfaces, which can include treatments and modifications involving compounds like Boc-Cys(stbu)-OMe. The research highlighted how surface treatments impact the corrosion resistance and mechanical properties of composites, relevant for material science applications (Bai et al., 2020).
Regioselective Formation of Multiple Disulfide Bonds
Regioselective Formation of Multiple Disulfide Bonds A study on the regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation highlights a methodology that could utilize compounds like Boc-Cys(stbu)-OMe for the selective formation of disulfide bonds in peptides. This approach is crucial for the synthesis of structurally complex peptides with defined disulfide connectivity, essential for biological activity and stability (Mochizuki et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2R)-3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4S2/c1-12(2,3)18-11(16)14-9(10(15)17-7)8-19-20-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYOJTFOVGAWTL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2716263.png)
![1-[(3,4-Dichlorophenyl)methyl]-4-methylpyrazol-3-amine](/img/structure/B2716265.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716266.png)


![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2716272.png)






![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)
![[5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)